![molecular formula C13H20ClN3 B13694465 1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane](/img/structure/B13694465.png)
1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane is an organic compound with the molecular formula C13H20ClN3 It is a derivative of piperazine, a heterocyclic amine, and contains a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane typically involves the reaction of 4-chlorophenylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-[4-(4-fluorophenyl)-1-piperazinyl]propane
- 1-Amino-3-[4-(4-bromophenyl)-1-piperazinyl]propane
- 1-Amino-3-[4-(4-methylphenyl)-1-piperazinyl]propane
Uniqueness
1-Amino-3-[4-(4-chlorophenyl)-1-piperazinyl]propane is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C13H20ClN3 |
|---|---|
Peso molecular |
253.77 g/mol |
Nombre IUPAC |
3-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H20ClN3/c14-12-2-4-13(5-3-12)17-10-8-16(9-11-17)7-1-6-15/h2-5H,1,6-11,15H2 |
Clave InChI |
HMNCZYNKIDVMGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCN)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)
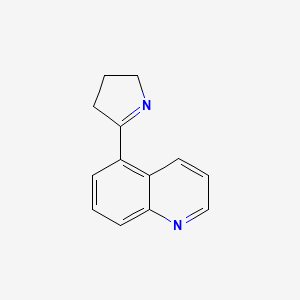

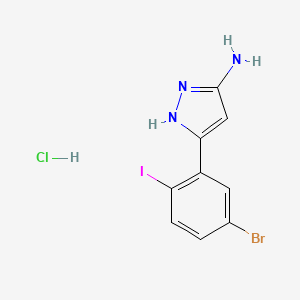
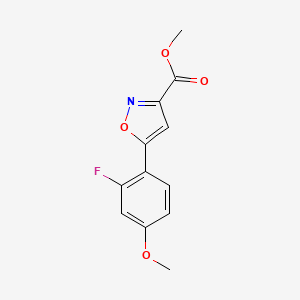
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
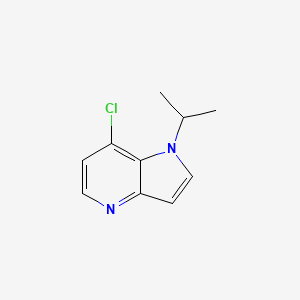

![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
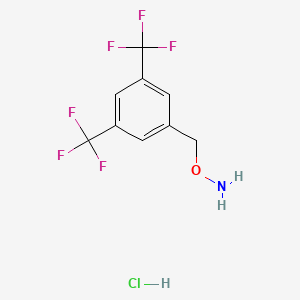
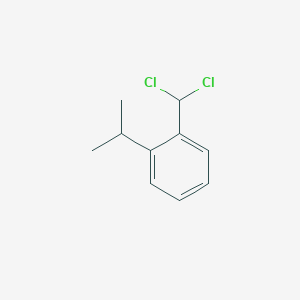
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
